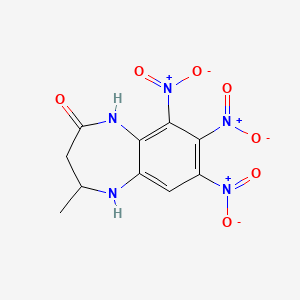
4-Methyl-7,8,9-trinitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-7,8,9-trinitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family. This compound is characterized by its unique structure, which includes a benzodiazepine core with multiple nitro groups and a methyl substitution. Benzodiazepines are well-known for their applications in medicinal chemistry, particularly as central nervous system depressants. the specific properties and applications of this compound extend beyond traditional uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-7,8,9-trinitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazepine core through a cyclization reaction. Subsequent nitration steps introduce the nitro groups at specific positions on the benzodiazepine ring. The methyl group is introduced via alkylation reactions. Common reagents used in these steps include nitric acid for nitration and methyl iodide for alkylation.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts may also be employed to enhance reaction rates and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which may have different pharmacological properties.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzodiazepines depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methyl-7,8,9-trinitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as explosives or dyes.
Mécanisme D'action
The mechanism of action of 4-Methyl-7,8,9-trinitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets in the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The nitro groups may also contribute to the compound’s reactivity and interactions with other molecular pathways.
Comparaison Avec Des Composés Similaires
Diazepam: A well-known benzodiazepine with sedative properties.
Nitrazepam: Another benzodiazepine with similar nitro substitutions.
Clonazepam: A benzodiazepine used for its anticonvulsant properties.
Uniqueness: 4-Methyl-7,8,9-trinitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to its multiple nitro groups and methyl substitution, which may confer distinct chemical and pharmacological properties compared to other benzodiazepines. These structural differences can lead to variations in potency, duration of action, and specific therapeutic applications.
Propriétés
Numéro CAS |
835618-49-0 |
|---|---|
Formule moléculaire |
C10H9N5O7 |
Poids moléculaire |
311.21 g/mol |
Nom IUPAC |
2-methyl-6,7,8-trinitro-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one |
InChI |
InChI=1S/C10H9N5O7/c1-4-2-7(16)12-8-5(11-4)3-6(13(17)18)9(14(19)20)10(8)15(21)22/h3-4,11H,2H2,1H3,(H,12,16) |
Clé InChI |
GEDRINGIGBPDPX-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)NC2=C(C(=C(C=C2N1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


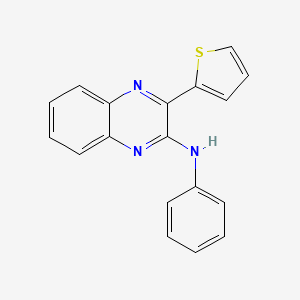
![7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one](/img/structure/B14203149.png)
![3-(Octyloxy)-2-(2-{2-[2-(octyloxy)phenoxy]ethoxy}ethoxy)benzaldehyde](/img/structure/B14203153.png)
![1-{3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propyl}piperidine](/img/structure/B14203163.png)
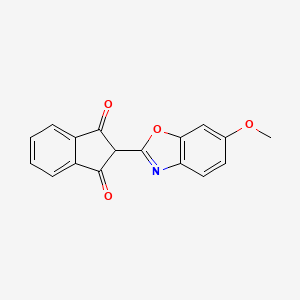
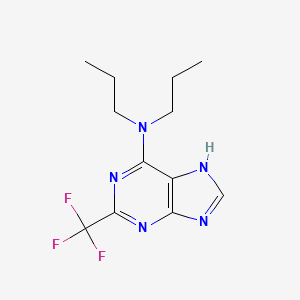
![6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14203195.png)
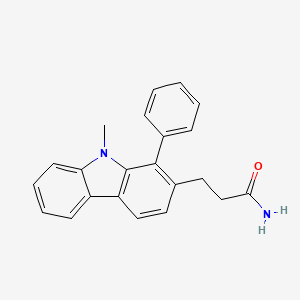
![Methanone, [3-[(2S)-1-methyl-2-pyrrolidinyl]-4-pyridinyl]phenyl-](/img/structure/B14203205.png)
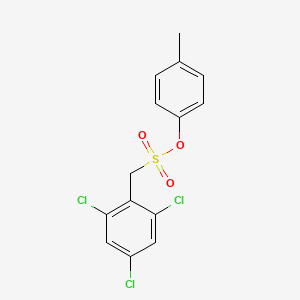

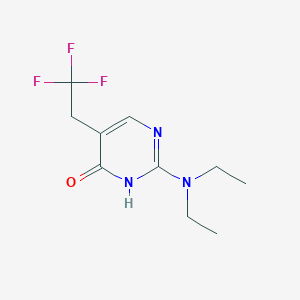
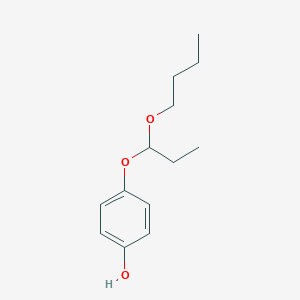
![Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane](/img/structure/B14203212.png)
